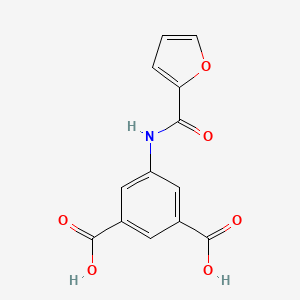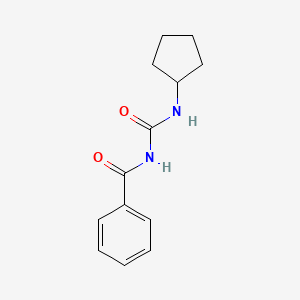![molecular formula C12H17NOS B5551056 4-[(4-methylsulfanylphenyl)methyl]morpholine](/img/structure/B5551056.png)
4-[(4-methylsulfanylphenyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methylsulfanylphenyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-methylsulfanylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylsulfanylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-(methylsulfanyl)benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Common solvents include ethanol, methanol, or dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-methylsulfanylphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Thiol derivatives
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
4-[(4-methylsulfanylphenyl)methyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-methylsulfanylphenyl)methyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the methylsulfanyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’- (4-methylsulfanyl-phenyl)-morpholine-4-carboximidamide
- 2-Methyl-1- (4-methylthiophenyl)-2-morpholinopropan-1-one
Uniqueness
4-[(4-methylsulfanylphenyl)methyl]morpholine is unique due to the presence of both a morpholine ring and a methylsulfanylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged in research and industrial applications.
Propriétés
IUPAC Name |
4-[(4-methylsulfanylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-15-12-4-2-11(3-5-12)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHECYPVHHKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)
![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)
![DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE](/img/structure/B5550985.png)
![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)
![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)
![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)
![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)
![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)
![2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)

